tetrapotassium;dicarbonate;trihydrate

説明

Tetrapotassium dicarbonate trihydrate, with the IUPAC name tetrapotassium; dicarbonate; trihydrate, is a hydrated potassium carbonate complex. Its molecular formula is K₄(CO₃)₂·3H₂O (or 2K₂CO₃·3H₂O), equivalent to potassium carbonate sesquihydrate (K₂CO₃·1.5H₂O) . This compound is characterized by its high solubility in water and alkaline properties. It is utilized in industrial processes, such as pH regulation, buffer solutions, and synthetic chemistry intermediates .

特性

CAS番号 |

6381-79-9 |

|---|---|

分子式 |

CH4KO4 |

分子量 |

119.14 g/mol |

IUPAC名 |

tetrapotassium;dicarbonate;trihydrate |

InChI |

InChI=1S/CH2O3.K.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2 |

InChIキー |

JIZADEJJTWPJSR-UHFFFAOYSA-N |

SMILES |

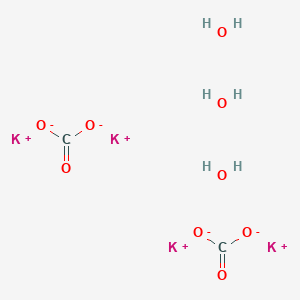

C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.[K+].[K+].[K+].[K+] |

正規SMILES |

C(=O)(O)O.O.[K] |

他のCAS番号 |

6381-79-9 |

同義語 |

K2CO3.1.5H2O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Potassium carbonate hydrate can be synthesized through the reaction of potassium hydroxide with carbon dioxide. The reaction is typically carried out in an aqueous solution, and the resulting potassium carbonate is then crystallized to form the hydrate:

2KOH+CO2→K2CO3+H2O

Industrial Production Methods

Industrially, potassium carbonate hydrate is produced by the carbonation of potassium hydroxide. The process involves bubbling carbon dioxide through a solution of potassium hydroxide, followed by crystallization to obtain the hydrate form. This method is efficient and widely used in the production of potassium carbonate for various applications .

化学反応の分析

Types of Reactions

Potassium carbonate hydrate undergoes several types of chemical reactions, including:

Neutralization Reactions: Reacts with acids to form potassium salts and water.

Decomposition Reactions: Decomposes upon heating to form potassium oxide and carbon dioxide.

Hydration/Dehydration Reactions: Can gain or lose water molecules depending on the environmental conditions.

Common Reagents and Conditions

Acids: Reacts with acids like hydrochloric acid to produce potassium chloride and carbonic acid, which further decomposes into water and carbon dioxide.

Heat: Decomposes at high temperatures to form potassium oxide and carbon dioxide.

Major Products Formed

Potassium Salts: Formed when reacting with various acids.

Potassium Oxide: Formed upon thermal decomposition.

Carbon Dioxide and Water: Formed during decomposition and neutralization reactions.

科学的研究の応用

Potassium carbonate hydrate is used in various scientific research applications, including:

Chemistry: Used as a reagent in chemical synthesis and analytical chemistry.

Biology: Utilized in buffer solutions and as a pH regulator.

Medicine: Employed in pharmaceutical formulations and as an antacid.

Industry: Used in the production of glass, soap, and as a drying agent in various industrial processes

作用機序

The mechanism of action of potassium carbonate hydrate involves its ability to act as a base, neutralizing acids and regulating pH levels. In biological systems, it can participate in buffering reactions, maintaining acid-base homeostasis. The compound dissociates in water to form potassium ions and carbonate ions, which can then interact with other molecules and ions in various chemical and biological processes .

類似化合物との比較

Comparison with Similar Compounds

The following compounds share structural or functional similarities with tetrapotassium dicarbonate trihydrate, including hydration states, alkali metal cations, or analogous anions.

Tripotassium Phosphate Trihydrate (K₃PO₄·3H₂O)

- Molecular Formula : K₃PO₄·3H₂O

- Molecular Weight : 267.33 g/mol

- Solubility : Highly soluble in water (~1,120 g/L at 25°C) .

- Applications : Food additive (E340), buffering agent, and detergent ingredient .

- Key Difference : Contains phosphate (PO₄³⁻) instead of carbonate (CO₃²⁻), leading to stronger alkalinity and chelation properties.

Sodium Citrate Dihydrate (Na₃C₆H₅O₇·2H₂O)

- Molecular Formula : Na₃C₆H₅O₇·2H₂O

- Molecular Weight : 294.11 g/mol

- Solubility : ~760 g/L in water at 25°C .

- Applications : Food preservative (E331), anticoagulant, and crystallization agent in pharmaceuticals .

- Key Difference : Sodium-based with citrate anion, offering milder alkalinity and superior chelation for metal ions compared to carbonate.

Tetrapotassium Hexacyanoferrate Trihydrate (K₄Fe(CN)₆·3H₂O)

- Molecular Formula : K₄Fe(CN)₆·3H₂O

- Molecular Weight : 422.39 g/mol .

- Solubility : 254 g/L at 20°C .

- Applications : Fixative in electron microscopy, anti-caking agent in food (E536) .

- Key Difference: Contains hexacyanoferrate(II) anion, imparting low toxicity but environmental risks (harmful to aquatic life) .

Tetrapotassium Pyrophosphate (K₄P₂O₇)

- Molecular Formula : K₄P₂O₇

- Molecular Weight : 330.34 g/mol .

- Solubility : ~187 g/L in water at 25°C .

- Applications : Detergent builder, emulsifier (E450(v)), and corrosion inhibitor .

- Key Difference : Anhydrous pyrophosphate structure (P₂O₇⁴⁻) with higher thermal stability and water-softening capabilities.

Data Tables

Table 1: Structural and Physical Properties

Research Findings

- Tetrapotassium Hexacyanoferrate Trihydrate: Critical in electron microscopy for tissue fixation, enhancing sample stability during dehydration .

- Sodium Citrate Dihydrate: Used in protein crystallization (e.g., α-conotoxin GIC with Ac-AChBP) for high-resolution structural studies .

- Tripotassium Phosphate Trihydrate : Demonstrates superior buffering capacity in food systems compared to sodium salts due to potassium’s higher ionic mobility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。